
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dansyl ethylamine is a fluorescent compound derived from dansyl chloride. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent derivatives with primary and secondary amines. This property makes it a valuable tool in the identification and quantification of amino acids, peptides, and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-dansyl ethylamine is synthesized by reacting dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) with ethylamine. The reaction typically occurs in an alkaline medium, such as sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic substitution of the chloride group by the amine group .
Industrial Production Methods
While specific industrial production methods for N-dansyl ethylamine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-dansyl ethylamine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in an alkaline medium.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various dansylated derivatives, which are highly fluorescent and can be used for analytical purposes .
Wissenschaftliche Forschungsanwendungen
N-dansyl ethylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-dansyl ethylamine exerts its effects involves the formation of a stable covalent bond between the sulfonyl chloride group and the amino group of the target molecule. This reaction results in the formation of a fluorescent derivative, which can be detected and quantified using spectroscopic methods. The molecular targets include primary and secondary amines, and the pathways involved are primarily nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: The parent compound used to synthesize N-dansyl ethylamine.
Dansyl hydroxide: A hydrolysis product of dansyl chloride.
Dansyl amide: Another derivative formed through side reactions with dansyl chloride.
Uniqueness
N-dansyl ethylamine is unique due to its specific reactivity with ethylamine, resulting in a highly fluorescent product that is particularly useful in analytical applications. Its stability and fluorescence properties make it a preferred choice for labeling and detecting biomolecules .
Eigenschaften
Molekularformel |
C14H18N2O2S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-ethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-4-15-19(17,18)12-8-9-13-11(10-12)6-5-7-14(13)16(2)3/h5-10,15H,4H2,1-3H3 |
InChI-Schlüssel |
QCBCMAGMKAHDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C(=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


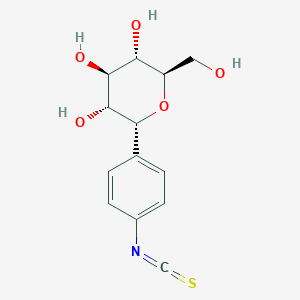

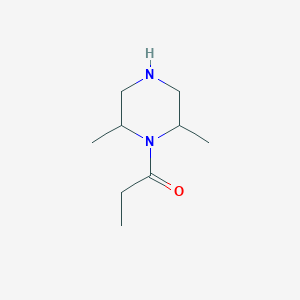

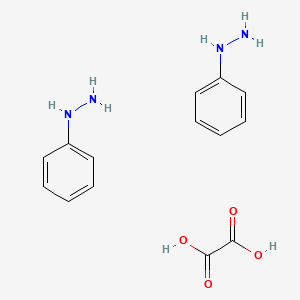
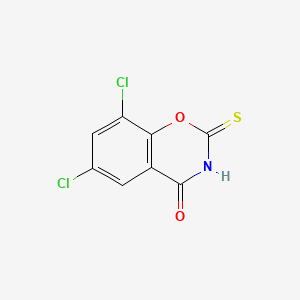
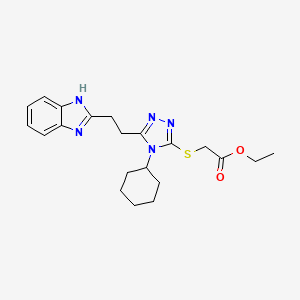

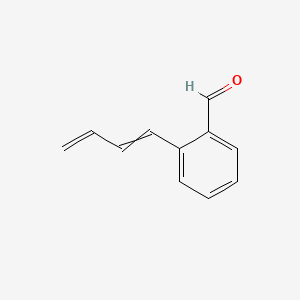
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)


![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)
